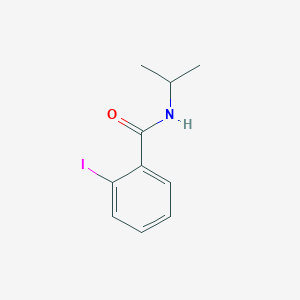

2-Iodo-N-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGIDUPRPSJZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo N Isopropylbenzamide and Its Analogues

Direct Amidation Routes

Direct amidation stands as a fundamental and widely employed method for the synthesis of 2-Iodo-N-isopropylbenzamide. This approach typically involves the reaction of a carboxylic acid derivative with an amine.

Synthesis from 2-Iodobenzoyl Chloride and Isopropylamine (B41738)

The most common direct amidation route for this compound involves the reaction of 2-Iodobenzoyl chloride with isopropylamine. nih.govshu.ac.ukgoogle.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of the acid chloride. The presence of a base, typically triethylamine (B128534), is crucial to neutralize the hydrochloric acid byproduct, driving the reaction towards completion. nih.govgoogle.com

The general procedure involves dissolving 2-iodobenzoyl chloride and triethylamine in a suitable solvent, such as dichloromethane (B109758), and then adding isopropylamine dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. nih.gov After the addition is complete, the reaction is typically stirred for a period to ensure full conversion. nih.govgoogle.com Work-up usually involves washing with water and an aqueous acid solution to remove excess amine and triethylamine hydrochloride, followed by drying and concentration of the organic phase. nih.govgoogle.com The final product is often purified by recrystallization. nih.govgoogle.com

Table 1: Synthesis of this compound via Direct Amidation

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzoyl chloride, Isopropylamine | Triethylamine | Dichloromethane | 0 °C to rt | 97% | nih.gov |

| 2-Iodobenzoyl chloride, Isopropylamine | Triethylamine | Methylene (B1212753) chloride | 0 °C to rt | 91% | google.com |

| 2-Iodobenzoyl chloride, Isopropylamine | - | - | - | 91% | shu.ac.uk |

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, using a 1:3 mixture of ethyl acetate (B1210297) and hexane (B92381) for purification has been shown to yield approximately 67%. The reaction temperature can also be controlled to stabilize crystal formation for structural analysis. Ensuring a stoichiometric excess of isopropylamine can help to drive the reaction to completion.

Transamidation Approaches

N-Acyl Glutarimide (B196013) Mediated Transamidation

A notable transamidation method involves the use of N-acyl glutarimides as activated amide precursors. rsc.org In this approach, an N-acyl glutarimide, which can be prepared from the corresponding carboxylic acid, reacts with an amine to yield the desired amide. rsc.org The glutarimide acts as a good leaving group, facilitating the nucleophilic attack by the amine. rsc.orgnih.gov This method has been shown to be effective for a wide range of amines and tolerates various functional groups. rsc.org Mechanistic studies suggest that the reactivity of this process is influenced by the amide bond twist and the thermodynamic stability of the tetrahedral intermediate. rsc.orgnih.gov

Catalytic Systems in Transamidation (e.g., Cesium Carbonate)

Catalytic systems can significantly enhance the efficiency of transamidation reactions. Cesium carbonate (Cs₂CO₃) has been identified as an effective base in promoting transamidation. For example, the reaction of N-benzoyl glutarimide with isopropylamine in the presence of cesium carbonate in 1,4-dioxane (B91453) at elevated temperatures can produce N-isopropylbenzamide in high yields. The base is thought to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the attack on the amide carbonyl. Cesium carbonate has also been used to promote the direct amidation of unactivated esters with amino alcohols, showcasing its versatility as a promoter in amide bond formation under mild, transition-metal-free conditions. nih.govnih.govacs.org

Benzotriazole-Mediated Synthesis of Amides

Benzotriazole (B28993) derivatives serve as versatile intermediates for amide bond formation. lupinepublishers.com In this methodology, a carboxylic acid is first converted to an N-acylbenzotriazole. This activated intermediate then readily reacts with an amine, such as isopropylamine, to form the corresponding amide, with benzotriazole being released as a byproduct. The benzotriazole group acts as an excellent leaving group, facilitating the reaction. lupinepublishers.com

The activation step typically involves reacting the carboxylic acid with benzotriazole in the presence of a coupling agent like thionyl chloride. N-acylbenzotriazoles are stable and can be isolated, yet they are sufficiently reactive to acylate amines efficiently. lupinepublishers.com This method avoids the use of harsh dehydrating agents and often proceeds under mild conditions.

Synthetic Routes to Substituted this compound Derivatives

The primary method for synthesizing substituted this compound derivatives involves the reaction of a correspondingly substituted 2-iodobenzoyl chloride with isopropylamine. mdpi.com This reaction is generally carried out in a suitable solvent like dichloromethane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. mdpi.comgoogle.com An alternative starting point is the substituted 2-iodobenzoic acid, which is first converted to the more reactive acid chloride using a reagent like thionyl chloride before the amidation step. google.comresearchgate.net

The synthesis of alkyl-substituted this compound analogues follows the general principle of acyl chloride amidation. Researchers have successfully prepared various methyl-substituted derivatives by reacting the corresponding methyl-substituted 2-iodobenzoyl chloride with isopropylamine and triethylamine in dichloromethane. mdpi.com This straightforward approach has proven effective for introducing methyl groups at different positions on the benzoyl ring, affording the desired products in high yields. mdpi.com For instance, the reactions for 3-methyl, 4-methyl, and 5-methyl analogues have been reported with yields ranging from 94% to 96%. mdpi.com

Table 1: Synthesis of Alkyl-Substituted this compound Analogues

| Compound Name | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| 2-Iodo-N-isopropyl-3-methylbenzamide | 2-Iodo-3-methylbenzoyl chloride | 94% | mdpi.com |

| 2-Iodo-N-isopropyl-4-methylbenzamide | 2-Iodo-4-methylbenzoyl chloride | - | mdpi.com |

The introduction of a second halogen atom onto the this compound scaffold is achieved using similar synthetic methodologies. The synthesis starts from a di-halogenated benzoic acid derivative. For example, 5-Bromo-2-iodo-N-isopropylbenzamide has been synthesized from 5-bromo-2-iodobenzoyl chloride and isopropylamine in the presence of triethylamine. mdpi.com This reaction, conducted in dichloromethane, resulted in a high yield of 96%. mdpi.com Similarly, the chloro-substituted analogue, 5-chloro-2-iodo-N-isopropylbenzamide, is prepared from 5-chloro-2-iodobenzoic acid, which is first treated with thionyl chloride to form the acyl chloride intermediate. researchgate.net

Table 2: Synthesis of Halogen-Substituted this compound Analogues

| Compound Name | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| 5-Bromo-2-iodo-N-isopropylbenzamide | 5-Bromo-2-iodobenzoyl chloride | 96% | mdpi.com |

Methoxy-substituted analogues are of significant interest, and their synthesis has been well-documented. The preparation of 2-Iodo-N-isopropyl-5-methoxybenzamide involves a two-step process starting from 2-iodo-5-methoxybenzoic acid. google.com The benzoic acid is first heated under reflux with thionyl chloride to produce 2-iodo-5-methoxybenzoyl chloride. google.com This acid chloride is then dissolved in methylene chloride and reacted with isopropylamine and triethylamine at 0 °C, followed by stirring at room temperature, to yield the final product. google.com After purification by recrystallization, the desired methoxy-substituted benzamide (B126) was obtained with a 75% yield. google.com This derivative has been noted for its high reactivity in certain catalytic applications. researchgate.netresearchgate.net

Table 3: Synthesis of Methoxy-Substituted this compound Analogue

| Compound Name | Starting Material | Yield (%) | Reference |

|---|

Chemical Reactivity and Mechanistic Investigations of 2 Iodo N Isopropylbenzamide

General Chemical Transformations

The reactivity of 2-Iodo-N-isopropylbenzamide is largely centered around the iodine atom and the amide functionality. These sites allow for a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

The iodine atom in this compound can be readily oxidized to higher valence states, forming hypervalent iodine species. This transformation is central to its use in catalysis. For instance, in the presence of a co-oxidant like Oxone®, the monovalent iodine (I) is oxidized to a trivalent (III) and subsequently to a pentavalent (V) iodine species. beilstein-journals.orgnih.gov This process is what enables the compound to act as an oxidizing agent itself or as a catalyst in oxidation reactions.

A plausible mechanism involves the initial oxidation of the iodobenzamide by an agent such as tetra-n-butylammonium peroxymonosulfate (B1194676) (derived from Oxone®) to generate a pentavalent iodine species at room temperature. beilstein-journals.orgnih.gov This hypervalent species is the active oxidant in the catalytic cycle.

Reduction Reactions

The primary reduction reaction involving this compound occurs during its catalytic cycle in alcohol oxidation. After the hypervalent iodine species (e.g., the pentavalent form) oxidizes an alcohol to a ketone or aldehyde, the iodine center is reduced, typically back to a trivalent iodine species. beilstein-journals.orgnih.gov This trivalent intermediate is then re-oxidized by the co-oxidant to regenerate the active pentavalent catalyst, thus completing the cycle. beilstein-journals.orgnih.gov The catalyst can be fully recovered from the reaction mixture after a reductive work-up. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic substitution, where the iodine atom acts as a leaving group. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzene (B151609) ring.

One notable example is the copper-catalyzed Ullmann-type coupling reaction. N-substituted 2-iodobenzamides can react with enaminones in a cascade process that involves this type of nucleophilic coupling to synthesize quinazolinones. rsc.org While aryl halides typically require strong electron-withdrawing groups to undergo nucleophilic aromatic substitution (SNAr), the iodine atom's susceptibility to displacement in 2-iodobenzamides can be leveraged in metal-catalyzed processes under specific conditions. vulcanchem.compressbooks.pub

Role in Hypervalent Iodine Chemistry and Organocatalysis

This compound is a key precursor and catalyst in the field of hypervalent iodine chemistry, which offers environmentally benign alternatives to traditional heavy metal-based reagents.

Synthesis of Benziodazolone Derivatives from this compound

This compound serves as a direct precursor for the synthesis of benziodazolone derivatives. These are stable, cyclic hypervalent iodine(III) compounds. The synthesis is typically achieved by oxidizing this compound with an oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction is generally performed in a solvent such as acetonitrile (B52724) at room temperature. mdpi.com This transformation yields a new class of reagents, such as 2-Isopropyl-3-oxo-2,3-dihydro-1H-1λ³-benzo[d] vulcanchem.comCurrent time information in Bangalore, IN.iodazol-1-yl 3-chlorobenzoate, which can be used for further synthetic applications like direct esterification and amidation reactions. mdpi.com

This compound as a Catalyst for Alcohol Oxidation

One of the most significant applications of this compound is its role as a pre-catalyst for the oxidation of alcohols. researchgate.net In the presence of a terminal oxidant, commonly Oxone®, it facilitates the conversion of primary and secondary alcohols to their corresponding carboxylic acids and ketones, respectively. beilstein-journals.orgresearchgate.net The reaction proceeds smoothly at room temperature. beilstein-journals.orgnih.gov

The efficiency of the catalytic system is highly dependent on substituents on the benzene ring. Electron-donating groups at the para-position relative to the iodine atom enhance the catalyst's reactivity. beilstein-journals.orgnih.gov The 5-methoxy derivative, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been identified as a particularly reactive and efficient catalyst for these transformations. beilstein-journals.orgnih.govresearchgate.net The high reactivity is attributed to the rapid generation of the active pentavalent iodine species from the trivalent intermediate, which is often the rate-determining step in the catalytic cycle. nih.gov

The table below summarizes the effect of different substituents on the catalytic activity of this compound in the oxidation of benzhydrol.

| Substituent on Benzene Ring | Relative Reactivity |

|---|---|

| 5-NO₂ | Lowest |

| 5-CO₂Me | ↓ |

| 3-OMe | ↓ |

| 5-OAc | ↓ |

| 5-Cl | ↓ |

| H (Unsubstituted) | ↓ |

| 4-OMe | ↓ |

| 5-Me | ↓ |

| 5-OMe | Highest |

This table illustrates the trend in catalytic reactivity based on the electronic nature of the substituent on the this compound scaffold. Reactivity increases from top to bottom. Data sourced from beilstein-journals.orgnih.govresearchgate.net.

The catalytic system using the highly reactive 5-methoxy derivative has been successfully applied to a range of benzylic and aliphatic alcohols, providing the corresponding carbonyl compounds in moderate to excellent yields.

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Benzhydrol | Benzophenone | 97 |

| 1-Phenylethanol | Acetophenone | 98 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 99 |

| 3-Phenyl-1-propanol | 3-Phenylpropanoic acid | 85 |

| 2-Octanol | 2-Octanone | 83 |

| Cyclohexanol | Cyclohexanone | 81 |

This table shows the yields for the oxidation of various alcohols using 2-Iodo-N-isopropyl-5-methoxybenzamide as the catalyst and Oxone® as the co-oxidant. Data sourced from beilstein-journals.org.

Influence of Substituent Effects on Catalytic Activity

Participation in Oxidatively Assisted Coupling Reactions (Esterification, Amidation)

Hypervalent iodine compounds derived from 2-iodobenzamides are also utilized as reagents in oxidatively assisted coupling reactions, such as esterification and amidation. nsf.govnih.gov In these reactions, the hypervalent iodine species facilitates the formation of an ester or amide bond between a carboxylic acid and an alcohol or amine, respectively. nih.gov

A bicyclic benziodazole, synthesized from the oxidation of 2-iodo-N,N'-diisopropylisophthalamide, has been shown to be an effective reagent for these transformations. nih.gov For example, the reaction of a carboxylic acid with an alcohol in the presence of this benziodazole reagent, triphenylphosphine (B44618), and a base like DMAP results in the formation of the corresponding ester in good yields. nih.gov A similar process occurs with amines to produce amides. nih.gov

A proposed mechanism involves the activation of the carboxylic acid by the hypervalent iodine reagent. The reaction generates triphenylphosphine oxide and the corresponding 2-iodobenzamide (B1293540) as byproducts. nih.gov These benziodazole reagents offer advantages such as high stability and good solubility in common organic solvents, allowing reactions to proceed under homogeneous conditions. nih.gov

Metal-Catalyzed Functionalization

While this compound itself is primarily known for its role in hypervalent iodine catalysis, the broader class of benzamide (B126) substrates is crucial in metal-catalyzed C-H functionalization reactions. The amide group serves as an effective directing group, enabling selective transformations at otherwise unreactive C-H bonds.

Cobalt(III)-Catalyzed C-H Amidation Protocols Involving Benzamide Substrates

High-valent cobalt catalysts, particularly Co(III) complexes, have become powerful tools for C-H activation, including the amidation of arenes like benzamides. researchgate.netresearchgate.net These methods offer an atom-economical route to construct C-N bonds. researchgate.net Benzamides and related anilides are excellent substrates where the amide moiety acts as a directing group, guiding the catalyst to functionalize the ortho C-H bond. thieme-connect.com

Various protocols have been developed using different amidating agents. Dioxazolones, for instance, serve as effective amidating reagents in the presence of a Cp*Co(III) catalyst. nsf.gov This system demonstrates high efficiency and selectivity. nsf.gov Another approach utilizes O-acylcarbamates as the amino source, which allows the reaction to proceed under mild, external oxidant-free conditions. thieme-connect.comacs.org These cobalt-catalyzed systems are compatible with a wide range of substrates, including those with sensitive functional groups. thieme-connect.comacs.org The versatility of Co(III) catalysis is further highlighted by its application in the C-H amidation of diverse substrates such as phenylpyridines and benzoquinolines. thieme-connect.com

Mechanistic Studies of Metal-Catalyzed Pathways

The mechanism of cobalt-catalyzed C-H functionalization typically involves a series of well-defined steps. nih.govchemrxiv.org For benzamide substrates, the catalytic cycle is generally believed to proceed as follows:

Insertion/Coupling: The cobaltacycle then reacts with the coupling partner. For example, in reactions with alkynes, the alkyne inserts into the Co-C bond, forming an expanded seven-membered cobaltacycle. nih.gov In amidation reactions, an amido group is transferred to the aryl ring. thieme-connect.com

Reductive Elimination: The final step is typically a reductive elimination, which forms the C-N or C-C bond of the final product and regenerates a lower-valent cobalt species, often Co(I). nih.gov

Reoxidation: The Co(I) species is then reoxidized back to the active Co(III) catalyst to restart the cycle. nih.gov Oxidants like Ag(I) salts are often employed for this purpose. nih.gov

Throughout the cycle, various cobalt intermediates, including Co(III)-aryl complexes, have been isolated and characterized, providing strong evidence for the proposed pathways. mdpi.com

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography Studies

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. While it has been reported that the structure of 2-Iodo-N-isopropylbenzamide was established using this method, detailed public reports on its full crystallographic data are limited. core.ac.ukcore.ac.uk The analysis typically involves several key areas of investigation.

Elucidation of Intermolecular Hydrogen Bonding NetworksIn the solid state, the three-dimensional architecture is heavily influenced by non-covalent interactions. For this compound, intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules are anticipated to be a primary feature of the crystal packing.vulcanchem.comSuch hydrogen bonds are known to form chains or dimer motifs in related benzamide (B126) structures, contributing significantly to the stability of the crystal lattice.benchchem.comnih.govAdditionally, C-I···π halogen bonds are another potential interaction that could play a role in the crystal structure.vulcanchem.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

Detailed ¹H NMR Spectroscopic AnalysisProton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound has been reported, with analyses conducted in deuterated chloroform (B151607) (CDCl₃).shu.ac.ukmdpi.com

The spectrum displays characteristic signals that correspond to the distinct proton environments within the molecule:

Aromatic Protons: The four protons on the iodinated benzene (B151609) ring appear as a complex series of multiplets in the aromatic region, typically between δ 7.05 and 7.84 ppm. mdpi.com One proton appears as a doublet at approximately δ 7.84 (J = 8.0 Hz), with the remaining protons appearing as a complex multiplet. mdpi.com

Amide Proton (N-H): A broad singlet corresponding to the amide proton is observed around δ 5.57 ppm. mdpi.com The broadness of this signal is characteristic and is due to quadrupole coupling with the adjacent nitrogen atom and potential chemical exchange.

Isopropyl Methine Proton (CH): The single proton of the isopropyl group's methine (CH) appears as a multiplet between δ 4.22 and 4.38 ppm. mdpi.com It is split by the adjacent amide proton and the six methyl protons.

Isopropyl Methyl Protons (CH₃)₂: The six equivalent protons of the two methyl groups in the isopropyl moiety appear as a doublet at approximately δ 1.29 ppm (J = 7.0 Hz), due to coupling with the methine proton. mdpi.com

The specific chemical shifts and coupling constants are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic (C₆H₄) | 7.84 | d (doublet) | 8.0 | 1H |

| Aromatic (C₆H₄) | 7.34 - 7.41 | m (multiplet) | - | 2H |

| Aromatic (C₆H₄) | 7.05 - 7.11 | m (multiplet) | - | 1H |

| Amide (NH) | 5.57 | brs (broad singlet) | - | 1H |

| Isopropyl (CH) | 4.22 - 4.38 | m (multiplet) | - | 1H |

| Isopropyl (CH₃)₂ | 1.29 | d (doublet) | 7.0 | 6H |

| Data obtained from ¹H NMR spectrum at 500 MHz in CDCl₃. mdpi.com |

Comprehensive ¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a principal technique for determining the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ), measured in parts per million (ppm), being highly sensitive to its local electronic environment. bhu.ac.in For this compound and its derivatives, ¹³C NMR provides direct information on the aromatic ring, the carbonyl group, and the N-isopropyl substituent. bhu.ac.in

While specific ¹³C NMR data for the parent this compound is not detailed in the reviewed literature, extensive data for its substituted analogues provide a clear picture of the expected spectral features. Analysis of related compounds, such as 2-Iodo-N-isopropyl-3-methylbenzamide and 5-Bromo-2-iodo-N-isopropylbenzamide, allows for a comprehensive understanding of the chemical shifts associated with each carbon atom. mdpi.com

Key assignments from the spectra of these derivatives reveal consistent patterns. The carbonyl carbon (C=O) of the amide group typically resonates in the downfield region, around 167-170 ppm, due to the deshielding effect of the electronegative oxygen atom. mdpi.com The carbons of the aromatic ring appear between approximately 122 ppm and 145 ppm. The carbon atom bonded to the iodine (C-I) is found in a characteristic upfield position for a substituted aromatic carbon, often around 90-99 ppm, a result of the "heavy atom effect." mdpi.com The carbons of the isopropyl group are readily identified, with the methine (-CH) carbon appearing around 42 ppm and the magnetically equivalent methyl (-CH₃) carbons resonating further upfield at approximately 22 ppm. mdpi.com

| Compound | Solvent | 13C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2-Iodo-N-isopropyl-3-methylbenzamide | CDCl₃ | 169.9 (C=O), 144.2, 142.8, 130.2, 128.1, 124.9 (Aromatic C), 99.3 (C-I), 42.1 (Isopropyl CH), 29.1 (Aromatic CH₃), 22.6 (Isopropyl CH₃) | mdpi.comnsf.gov |

| 5-Bromo-2-iodo-N-isopropylbenzamide | CDCl₃ | 167.0 (C=O), 144.1, 141.1, 134.0, 131.2, 122.6 (Aromatic C), 90.4 (C-I), 42.4 (Isopropyl CH), 22.6 (Isopropyl CH₃) | mdpi.com |

| 2-Iodo-N-isopropyl-5-methylbenzamide | CDCl₃ | 168.5 (C=O), 141.4, 140.2, 139.5, 128.9, 128.1 (Aromatic C), 92.4 (C-I), 42.2 (Isopropyl CH), 22.6, 20.7 (Methyl C) | mdpi.com |

Application of NMR in Mechanistic Investigations

Solution-phase NMR spectroscopy is a uniquely powerful tool for the analysis of reaction mechanisms, providing non-destructive, quantitative, and structurally detailed information in real-time. researchgate.net Its ability to monitor the time-evolution of chemical reactions allows for the identification of transient intermediates and the elucidation of kinetic profiles, which are crucial for understanding how a reaction proceeds. researchgate.netmdpi.com

In the context of amide chemistry, NMR has been instrumental in clarifying complex reaction pathways. For instance, in copper-catalyzed C-N cross-coupling reactions like the Ullmann and Goldberg reactions, NMR studies have been essential for probing the catalytic cycle. nih.govscispace.com Kinetic analysis using ¹H NMR can help determine the rate dependence on various substrates and identify potential intermediates, such as copper(I) amidate complexes, which are central to the catalytic process. nih.gov These studies provide insights into factors controlling catalyst activity and deactivation pathways. nih.govacs.org

Furthermore, advanced NMR techniques enable the observation of species that are present in very low concentrations or are short-lived. In situ NMR methods, where the reaction is monitored directly inside the NMR spectrometer, are particularly valuable for tracking the formation of products and by-products over time. acs.orgrsc.orgrsc.org Techniques such as ³¹P NMR have been used to track the formation of phosphinic carboxylic mixed anhydride (B1165640) intermediates during amide bond synthesis. tandfonline.com For highly complex systems, specialized methods like Chemical Exchange Saturation Transfer (CEST) can be employed to detect and characterize previously unobservable transient intermediates, providing unprecedented mechanistic detail. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and is an essential technique for identifying the functional groups present in a compound. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For an amide like this compound, the IR spectrum is dominated by characteristic absorptions corresponding to the amide functional group. nsf.gov The N-H stretching vibration of a secondary amide typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹. The most prominent feature is the strong carbonyl (C=O) stretching band, often referred to as the "Amide I" band, which appears in the range of 1630-1680 cm⁻¹. nsf.gov

Detailed IR data from derivatives of this compound confirm these assignments. For example, 2-Iodo-N-isopropyl-3-methylbenzamide shows a strong absorption at 1657 cm⁻¹ for the C=O stretch and a peak at 3248 cm⁻¹ for the N-H stretch. mdpi.comnsf.gov The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. mdpi.comnsf.gov

| Compound | Technique | Key IR Absorption Bands (cm⁻¹) | Reference |

|---|---|---|---|

| 2-Iodo-N-isopropyl-3-methylbenzamide | Neat | 3248 (N-H stretch), 3069 (Aromatic C-H stretch), 2970 (Aliphatic C-H stretch), 1657 (C=O stretch, Amide I), 1551 (N-H bend, Amide II) | mdpi.comnsf.gov |

| 5-Bromo-2-iodo-N-isopropylbenzamide | Neat | 3255 (N-H stretch), 3073 (Aromatic C-H stretch), 2971 (Aliphatic C-H stretch), 1642 (C=O stretch, Amide I), 1541 (N-H bend, Amide II) | mdpi.com |

| 2-Iodo-N-isopropyl-4-methylbenzamide | Neat | 3305 (N-H stretch), 3062 (Aromatic C-H stretch), 2973 (Aliphatic C-H stretch), 1637 (C=O stretch, Amide I), 1598 (C=C stretch) | nsf.gov |

Computational Chemistry Studies of 2 Iodo N Isopropylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. diva-portal.org It has been instrumental in elucidating various aspects of the chemical behavior of 2-Iodo-N-isopropylbenzamide and related compounds.

DFT calculations have been crucial in understanding the mechanisms of reactions involving benzamides. For instance, in Cobalt(III)-catalyzed C-H amidation reactions, DFT studies help to elucidate the intricate steps of the catalytic cycle. shu.ac.uk These calculations can map out the energy landscape of the reaction, identifying key intermediates and transition states. While direct DFT studies on the C-H amidation of this compound are not extensively detailed in the provided results, the methodology is well-established for similar benzamide (B126) substrates. shu.ac.uk The process generally involves the coordination of the directing group to the metal center, followed by C-H activation, migratory insertion of the amidating agent, and reductive elimination to afford the product. shu.ac.uk DFT helps to visualize the geometries of these transient species and calculate their relative energies, providing a detailed mechanistic picture. A proposed general mechanism for a related amidation reaction is the subject of ongoing research. mdpi.com

A significant outcome of DFT studies is the identification of the rate-limiting step in a chemical reaction. For Co(III)-catalyzed C-H amidation reactions involving benzamide-type substrates, DFT calculations have suggested that the migratory insertion step is likely the rate-determining step. shu.ac.uk This insight is vital for optimizing reaction conditions to improve efficiency and yield. By understanding which step has the highest energy barrier, chemists can rationally design catalysts and choose reaction parameters to lower this barrier. In other related reactions, such as the iridium-catalyzed C-H allylation, mechanistic studies have indicated that the C-H activation step is rate-determining. acs.org

DFT calculations provide a deep understanding of the electronic structure of this compound, which is fundamental to predicting its reactivity. The distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential can all be calculated. This information helps in predicting how the molecule will interact with other reagents. For example, the electrophilic and nucleophilic sites of the molecule can be identified, guiding the prediction of reaction outcomes. Theoretical calculations, including DFT, have been used to provide evidence for the requirement of pre-complexation in certain ortho-lithiation reactions. acs.org Furthermore, computational studies are essential for understanding the reactivity of related hypervalent iodine species. acs.org

Identification of Rate-Limiting Steps

Molecular Modeling and Docking Simulations

While specific molecular modeling and docking simulations for this compound were not found in the search results, these techniques are widely applied in medicinal chemistry to predict the interaction of small molecules with biological macromolecules like proteins. For related compounds, molecular dynamics simulations have been used to model halogen bonding interactions with specific amino acid residues in enzymes. Such simulations can predict the binding affinity and orientation of a ligand within a protein's active site, which is crucial for drug design and understanding the mechanism of action of bioactive compounds.

Theoretical Investigations of Halogen Bonding Interactions

The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.org Theoretical studies, often employing DFT and other high-level computational methods, are essential for characterizing these interactions. nih.govwiley-vch.de These investigations can determine the geometry and strength of halogen bonds, which play a significant role in crystal engineering and the formation of supramolecular assemblies. nih.govresearchgate.net DFT calculations have been used to rationalize the formation of various 1D and 2D networks based on halogen bonding. nih.gov Theoretical investigations on related systems explore dual hydrogen-bonding interactions, which can be influenced by halogen substitution. nih.gov

Quantum Chemical Studies on Related Hypervalent Iodine Species

This compound can be a precursor to or involved in reactions with hypervalent iodine reagents. mdpi.comresearchgate.net Quantum chemical studies, including DFT, are extensively used to understand the structure, stability, and reactivity of these species. diva-portal.orgmdpi.comfrontiersin.orgbohrium.com These studies are critical for elucidating the mechanisms of reactions catalyzed or mediated by hypervalent iodine compounds, such as oxidations and group transfer reactions. researchgate.netresearchgate.net For instance, DFT calculations have been used to investigate the mechanism of alcohol oxidation by IBX (2-iodoxybenzoic acid), a related hypervalent iodine compound, and have identified the "hypervalent-twisting" of an alkoxyiodine(V) intermediate as the rate-determining step. researchgate.net Computational studies also help in understanding the Lewis acidity of diarylhalonium ions and the mechanisms of reactions like the dichlorination of isonitriles by (dichloroiodo)benzene. acs.org

Biological and Biochemical Research Applications Excluding Human Clinical Data

In Vitro Molecular Target Interaction Studies

Radioligand Receptor Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology to study the interaction of ligands with their receptors. nih.govoncodesign-services.com In these assays, a radioactively labeled compound (the radioligand) is used to quantify the binding of a molecule to a specific receptor. oncodesign-services.comrevvity.com 2-Iodo-N-isopropylbenzamide and its derivatives have been utilized in such assays to investigate their affinity for various receptors, particularly dopamine (B1211576) and opioid receptors.

Dopamine D2 Receptors: Substituted benzamides are a well-known class of compounds that exhibit affinity for dopamine D2 receptors. Iodinated benzamide (B126) derivatives, such as [¹²³I]IBZM (a hydroxy- and methoxy-substituted iodobenzamide), have been developed as imaging agents for single photon emission computed tomography (SPECT) to study D2 receptors in the brain. capes.gov.br Studies have demonstrated that these radiolabeled benzamides can be used to assess dopamine D2 receptor density. nih.gov For instance, research in infants with hypoxic-ischemic brain injury showed a correlation between the striatal D2 receptor density, measured by [¹²³I]IBZM SPECT, and the severity of the brain injury. nih.gov

Opioid Receptors: The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is another area where benzamide derivatives have been explored. guidetopharmacology.org While direct binding data for this compound on opioid receptors is not extensively detailed in the provided context, the broader class of N-substituted benzamides has been investigated for opioid receptor interactions. elifesciences.orgfrontiersin.orgmdpi.com Structure-activity relationship studies on related compounds aim to understand how chemical modifications influence binding affinity and functional activity at these receptors. elifesciences.org For example, modifications to the amide substituent and the aromatic ring of benzamide analogs can significantly alter their binding profiles at opioid receptors. mdpi.com

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key structural features responsible for its effects. mdpi.com For N-substituted benzamides, SAR studies have provided valuable insights into the structural requirements for receptor binding and functional activity. rcsb.org

For instance, in a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, the nature of the substituents on the phenyl ring was found to significantly influence their urease inhibitory activity. mdpi.com Compounds with electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, showed enhanced activity. mdpi.com This highlights the importance of electronic effects in the interaction of these molecules with their biological target.

In the context of opioid receptor ligands, SAR studies on imidazodiazepine derivatives, which can be considered structurally related to benzamides in terms of their amide functional group, revealed that the stereochemistry and the nature of substituents have a profound impact on their affinity for kappa opioid receptors. mdpi.com For example, compounds with an (S)-methyl configuration generally exhibited higher affinity than their (R)-isomers. mdpi.com Furthermore, the substitution pattern on the pendent aromatic ring was a critical determinant of binding affinity. mdpi.com

Preclinical Investigations of Metabolic Pathways in Animal Models

Understanding the metabolic fate of a compound is a critical aspect of preclinical drug development. In vitro and in vivo animal models are used to identify the metabolic pathways and the resulting metabolites.

Oxidative Metabolism Studies in Liver Microsomes (e.g., Rat)

Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool for studying the oxidative metabolism of xenobiotics. semanticscholar.orgnih.gov Studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of various compounds, including benzamide derivatives. amegroups.cnfrontiersin.org

For example, research on isopropoxy benzene (B151609) guanidine (B92328) (IBG) in rat liver microsomes identified several metabolites formed through oxidative pathways such as O-dealkylation and hydroxylation. semanticscholar.org Similarly, studies with other compounds in rat liver microsomes have demonstrated the role of specific CYP isoforms in their metabolism. amegroups.cn The metabolism of para-toluene-sulfonamide (PTS) in rat liver microsomes was found to be catalyzed by CYP2C7, CYP2D1, and CYP3A2. amegroups.cn These studies often involve incubating the compound with liver microsomes in the presence of NADPH, a necessary cofactor for CYP-mediated reactions, and then analyzing the reaction mixture for the formation of metabolites. uiowa.edu

Identification and Characterization of Animal Metabolites

Following in vitro studies, the identification and characterization of metabolites in vivo are essential to obtain a complete picture of a compound's biotransformation. This typically involves administering the compound to an animal model and analyzing biological samples such as urine, feces, and plasma for the presence of metabolites. google.com

Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful tools for identifying and structurally elucidating metabolites. semanticscholar.org In the study of IBG, UHPLC-Q-TOF-MS/MS was used to identify seven metabolites in rat liver microsomes, including hydroxylated and cyclized products. semanticscholar.org Similarly, for the herbicide benoxacor (B1667998), studies in rat, mouse, and monkey liver and kidney homogenates identified various metabolites formed through pathways like glutathione (B108866) conjugation. uiowa.edu

Comparative Analysis of Metabolic Pathways Across Animal Species

Metabolic pathways can vary significantly between different animal species, and understanding these differences is crucial for extrapolating preclinical data to humans. nih.gov Comparative metabolism studies are therefore conducted in various animal species to assess interspecies variations. uiowa.edu

For instance, the pharmacokinetics of a benzamide neuroleptic drug, nemonapride, were compared in rats, dogs, and monkeys. nih.gov This study revealed species-dependent differences in plasma half-life, clearance, and oral bioavailability, suggesting significant variations in first-pass metabolism. nih.gov Another study on the metabolism of benoxacor in liver microsomes from rats, monkeys, humans, and mice also highlighted interspecies and sex-related differences in the activity of metabolic enzymes like CYPs, carboxylesterases, and glutathione S-transferases. uiowa.edu Such comparative analyses provide valuable information for selecting the most appropriate animal model for further preclinical development and for predicting the metabolic fate of a compound in humans.

Derivatization Strategies and Analogue Development

Rational Design of Derivatives with Tailored Properties

The rational design of derivatives of 2-Iodo-N-isopropylbenzamide and related iodoarenes is a key strategy for developing new reagents with improved characteristics. A primary approach involves structural modifications that introduce intramolecular coordinating groups. By placing a coordinating donor in the ortho-position of the phenyliodine moiety, it is possible to redirect secondary bonding from intermolecular to intramolecular modes. This design principle significantly improves the solubility and thermal stability of the resulting hypervalent iodine reagents. researchgate.net

One successful application of this principle led to the development of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a derivative designed for greater reactivity compared to the parent this compound. researchgate.net This tailored design enhances the compound's efficacy as a catalyst in specific oxidation reactions.

Another advanced design concept is the "hypervalent twist." researchgate.net This strategy involves introducing bulky ortho-substituents that cause an out-of-plane distortion in the molecule's structure. This induced strain destabilizes the hypervalent iodine reagent, thereby lowering the activation energy for reactions and increasing its reactivity. researchgate.net Such rational design approaches are also employed in medicinal chemistry, where N-isopropylbenzamide moieties are incorporated into more complex molecules to function as inhibitors of specific biological targets, such as Janus kinases (JAKs). google.com

Chemical Modifications for Modulating Reactivity and Selectivity

Chemical modifications are instrumental in fine-tuning the reactivity and selectivity of this compound and its analogues for catalytic applications. The iodine atom can be oxidized to a hypervalent state, Iodine(III) or Iodine(V), creating powerful oxidizing agents. The reactivity of these species is highly dependent on the substituents on the aromatic ring. researchgate.net

A notable example is the transformation of this compound into [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid. This modification resulted in a catalyst with considerably greater reactivity for the oxidative cleavage of tetrahydrofuran-2-methanols into γ-lactones when used with Oxone® as a co-oxidant. researchgate.net The strategic placement of the phenoxyacetic acid group enhances the catalytic cycle, leading to improved performance under mild conditions. researchgate.net

The table below illustrates the improved catalytic performance of the modified compound in a representative reaction.

| Catalyst | Substrate | Co-oxidant | Conditions | Yield (%) |

| This compound | Tetrahydrofuran-2-methanol | Oxone® | DMF, rt | Good |

| [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid | Tetrahydrofuran-2-methanol | Oxone® | DMF, rt | High |

Data derived from research comparing the catalytic activity of the parent compound and its derivative. researchgate.net

Further modifications include the synthesis of amides and esters of 2-iodoxybenzenesulfonic acid, which have proven to be stable and efficient oxidizers for a range of substrates, including alcohols and sulfides. researchgate.net The introduction of sterically demanding groups to induce a "hypervalent twist" is another effective strategy to modulate reactivity, leading to reagents that can perform oxidations at room temperature in common organic solvents. researchgate.net

Development of Radiolabeled Analogues for Imaging and Research

In the field of nuclear medicine, benzamides are valuable scaffolds for developing radiolabeled probes for imaging and targeted radionuclide therapy, particularly for melanoma. nih.gov While research has heavily focused on 4-iodobenzamide (B1293542) analogues, the principles are directly applicable to 2-iodo derivatives. The process involves synthesizing various (hetero)aromatic analogues and subsequently labeling them with a radioisotope, such as Iodine-125 (¹²⁵I). nih.gov

The goal is to create analogues with high, specific, and prolonged uptake in tumor tissues while maintaining rapid clearance from non-target organs to improve imaging contrast and therapeutic efficacy. nih.govnih.gov In a study focused on N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), several derivatives were synthesized and evaluated. Two compounds, in particular, demonstrated significantly higher and more sustained tumor uptake compared to the parent compound BZA, making them promising candidates for targeted radionuclide therapy of melanoma. nih.gov

The following table summarizes the enhanced tumor uptake of select radiolabeled analogues compared to the parent compound BZA in melanoma-bearing mice.

| Compound | Tumor Uptake at 72h (vs. BZA) | Key Characteristic |

| BZA (parent compound) | 1x (baseline) | Moderate affinity and uptake |

| Analogue 5h | 7-fold higher | High specific and long-lasting uptake |

| Analogue 5k | 16-fold higher | High specific and long-lasting uptake |

Data based on biodistribution studies of ¹²⁵I-labeled benzamide (B126) analogues. nih.gov

These findings underscore the potential of developing radiolabeled versions of this compound for research and as potential diagnostic or therapeutic agents, leveraging chemical modifications to optimize their kinetic profiles for in vivo applications. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings

2-Iodo-N-isopropylbenzamide is a derivative of benzamide (B126), characterized by an iodine atom at the ortho position of the phenyl ring and an isopropyl group substituting the amide nitrogen. Its molecular formula is C₁₀H₁₂INO, and it has a molecular weight of 289.11 g/mol . vulcanchem.comresearchgate.netsemanticscholar.org The compound is typically a white solid with a melting point in the range of 136.4–137.7 °C. mdpi.comcore.ac.uk

The synthesis of this compound is well-documented, with the most common method involving the reaction of 2-iodobenzoyl chloride with isopropylamine (B41738). mdpi.comcore.ac.uksnmjournals.org This amidation is generally carried out in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.comcore.ac.uk An alternative approach begins with 2-iodobenzoic acid, which can be converted to the acid chloride using thionyl chloride before reaction with isopropylamine, or coupled directly with the amine using carbodiimide (B86325) reagents. snmjournals.org

Structurally, the molecule's conformation and crystal packing are influenced by several intermolecular interactions. Studies on analogous compounds like 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide reveal the prevalence of N—H⋯O hydrogen bonds, which can form dimers and chain-like structures. researchgate.netbeilstein-journals.org Furthermore, C—I⋯π(ring) halogen bonding is a significant stabilizing force in the crystal lattice of these types of molecules. vulcanchem.comresearchgate.net

Spectroscopic analysis provides definitive structural confirmation. The ¹H NMR spectrum in CDCl₃ typically shows characteristic signals for the isopropyl methyl protons as a doublet around δ 1.29 ppm, the isopropyl methine proton as a multiplet between δ 4.22-4.38 ppm, and the amide proton as a broad singlet around δ 5.57 ppm. mdpi.comrsc.org The aromatic protons appear as a series of multiplets between δ 7.05-7.84 ppm. mdpi.com While specific ¹³C NMR and IR data for the title compound are not extensively reported, data from closely related derivatives such as 5-bromo-2-iodo-N-isopropylbenzamide and 2-iodo-N-isopropyl-3-methylbenzamide allow for reliable predictions. mdpi.com The ¹³C NMR spectrum is expected to show a carbonyl carbon signal around δ 167-170 ppm. mdpi.com The IR spectrum would feature a prominent N-H stretching vibration around 3300 cm⁻¹ and a strong amide C=O stretch near 1640 cm⁻¹. vulcanchem.commdpi.com

The primary research application of this compound is in the field of chemical synthesis. It functions as an effective organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. nsf.govrsc.org In these reactions, it is used in catalytic amounts along with a co-oxidant, typically Oxone®, under mild, room-temperature conditions. rsc.org The ortho-iodo group also serves as a versatile reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, and for intramolecular cyclization reactions to generate complex nitrogen-containing heterocycles. vulcanchem.com

Emerging Challenges and Unexplored Avenues in Research on this compound

Despite its utility, research on this compound faces several challenges. A primary issue in its catalytic application is the need to improve reaction efficiency and expand the substrate scope. While effective for many alcohols, the development of more reactive catalysts that can function at lower loadings and with a broader range of functional groups remains an active area of research. rsc.orgrsc.org The reliance on stoichiometric co-oxidants like Oxone® presents a challenge from a green chemistry perspective, driving research towards systems that use more environmentally benign terminal oxidants. Furthermore, the recovery and reuse of the catalyst after the reaction is a practical hurdle that needs to be addressed for industrial applications. researchgate.net

Several avenues for future research remain largely unexplored. While its potential in palladium-catalyzed cross-coupling reactions is recognized, detailed studies demonstrating the full scope and utility of this compound in these transformations are lacking. vulcanchem.com This represents a significant opportunity to use this compound as a building block for creating diverse molecular architectures. The synthesis of novel heterocyclic systems through intramolecular C-H activation and cyclization is another promising but underexplored area. vulcanchem.com

Moreover, the biological activity of this compound has not been systematically investigated. Although related benzamides and iodobenzamides exhibit a range of biological effects, including antimicrobial and anticancer properties, the specific profile of this compound is unknown. A thorough screening for biological activity could open up new applications in medicinal chemistry and chemical biology.

Outlook for Advanced Applications in Chemical Synthesis and Biological Sciences

The future for this compound and its derivatives appears promising, particularly in advanced chemical synthesis. The development of next-generation catalysts based on the 2-iodobenzamide scaffold is a key trend. Recent studies have shown that creating more conformationally rigid structures, such as bicyclic lactams, can enhance catalytic activity in oxidation reactions by promoting a more efficient intramolecular interaction between the iodine atom and the amide oxygen. jst.go.jpresearchgate.net This suggests a path toward highly efficient and selective catalysts for organic synthesis. The compound's role as a precursor to clinically relevant molecules, such as indenoisoquinoline derivatives which are known topoisomerase I inhibitors, highlights its potential as a key intermediate in the synthesis of pharmaceuticals. researchgate.net

In the biological sciences, the outlook is centered on leveraging the iodo-substituent for imaging and therapeutic applications. Related iodobenzamide derivatives have been successfully developed as radiotracers for melanoma imaging by labeling the iodine atom with a radioactive isotope. snmjournals.org This precedent suggests that radiolabeled this compound could be a candidate for similar applications in nuclear medicine, warranting future investigation. The broader class of benzamides is a well-established pharmacophore in drug discovery, and exploring derivatives of this compound could lead to the identification of new therapeutic agents. vulcanchem.com The synthesis and screening of a library of related compounds could unveil novel biological functions and advanced applications in drug development and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-N-isopropylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling iodobenzoyl chloride with isopropylamine under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification to remove residual solvents .

- Temperature : Reactions conducted at 0–5°C minimize side reactions, while higher temperatures (e.g., 25°C) may accelerate coupling but reduce selectivity .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling steps. Yield optimization requires iterative adjustments to molar ratios and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm) and aromatic protons. -NMR distinguishes carbonyl carbons (δ ~165 ppm) and iodinated aromatic carbons (δ ~140 ppm) .

- FT-IR : The amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm the benzamide backbone .

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak ([M+H]⁺ at m/z 345.03) and iodine isotope patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Strategies include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa) and validate activity via dose-response curves (IC₅₀ values) .

- Structural Verification : Cross-check synthesized batches with PubChem data (InChI:

InChI=1S/C10H12INO2/c1-11(2)10(13)8-5-4-7(14-3)6-9(8)11...) to rule out impurities . - Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in IC₅₀ values reported in independent studies .

Q. What strategies are employed to optimize multi-step synthesis of this compound derivatives while minimizing side reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., iodobenzoyl chloride) and reduce cross-reactivity .

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups with Boc protection) during iodination to prevent undesired substitutions .

- Computational Modeling : DFT calculations predict regioselectivity in electrophilic substitution, guiding reagent selection (e.g., I₂ vs. NIS) .

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to other halogenated benzamides?

- Methodological Answer :

- Electrophilicity : The C–I bond (bond energy ~240 kJ/mol) is weaker than C–Br or C–Cl, enabling faster oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Effects : The bulky iodine atom may hinder coupling at ortho positions, favoring para-substituted products in Sonogashira reactions .

- Comparative Studies : Benchmark reaction rates against bromo/chloro analogs (e.g., 2-Bromo-N-isopropylbenzamide) using kinetic profiling .

Q. What are the critical considerations when designing biological assays to evaluate the pharmacokinetic properties of this compound?

- Methodological Answer :

- Solubility : Pre-screen in DMSO/PBS mixtures to avoid precipitation in cell culture media. LogP values (~2.5) indicate moderate lipophilicity, requiring bile salt enhancers for in vivo absorption .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t₁/₂) <2 hours suggests need for prodrug modification .

- Toxicity Profiling : Conduct Ames tests and mitochondrial toxicity assays (e.g., MTT) to differentiate therapeutic effects from off-target cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.